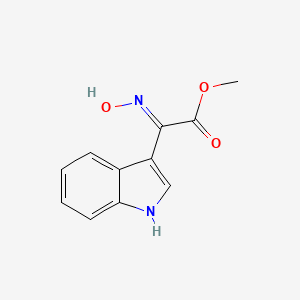

Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

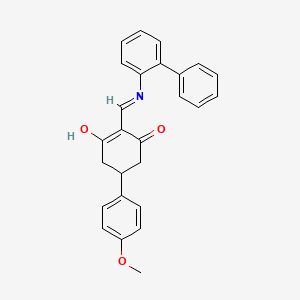

Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester is a chemical compound with the molecular formula C11H10N2O3 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester is represented by the InChI string: InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10+ . The compound has a molecular weight of 218.21 g/mol .Physical And Chemical Properties Analysis

Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester has a molecular weight of 218.21 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4. The compound has a rotatable bond count of 3 . Other physical and chemical properties such as density, boiling point, flashing point, vapor pressure, and refractive index are also available .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Indole derivatives, including Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester, have been found to exhibit significant antimicrobial activity . In a study, new sulfonamide-based indole derivatives were synthesized and screened for anti-microbial activity against various bacteria. The compound showed activity against Staphylococcus aureus, and among all gram-negative bacteria against Klebsiella pneumonia .

Antioxidant Properties

Indole derivatives have been synthesized and evaluated for their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives. The antioxidant activity result reveals that most of the compounds were exhibiting considerable activity .

Anti-inflammatory Activity

Indole and its derivatives are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities such as anti-inflammatory .

Anti-cancer Activity

Indole derivatives have been found to exhibit anti-cancer properties . They are important types of molecules and natural products and play a main role in cell biology .

Antiviral Activity

Indole derivatives have been found to exhibit antiviral properties . The application of indole derivatives as biologically active compounds for the treatment of different types of disorders in the human body has attracted increasing attention in recent years .

Anti-diabetic Activity

Indole derivatives have been found to exhibit anti-diabetic properties . They are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities .

Anti-tuberculosis Activity

Indole derivatives have been found to exhibit anti-tuberculosis properties . They are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities .

Analgesic Activity

Indole derivatives have been found to exhibit analgesic properties . They are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities .

Propiedades

IUPAC Name |

methyl (2E)-2-hydroxyimino-2-(1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(14)10(13-15)8-6-12-9-5-3-2-4-7(8)9/h2-6,12,15H,1H3/b13-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFAXDSMSVVGQ-JLHYYAGUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=NO)C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=N/O)/C1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydroxyimino-(1H-indole-3-yl)-acetic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

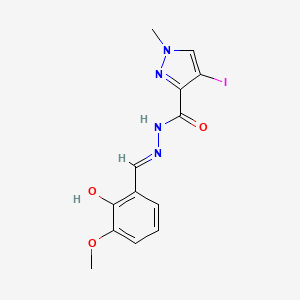

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B604656.png)

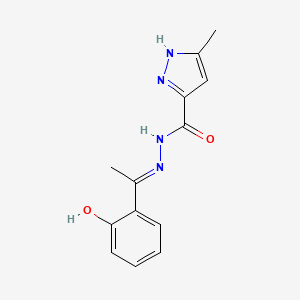

![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)

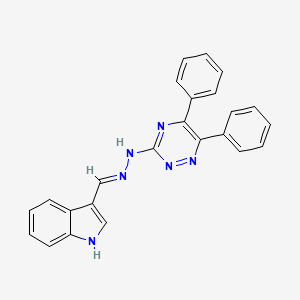

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)

![2-{[({1-[(4-Chlorophenyl)acetyl]-4-piperidinyl}methyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B604669.png)

![2-[1-(2-phenoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604670.png)

![2-bromo-6-methoxy-4-({[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B604677.png)

![8-ethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B604678.png)